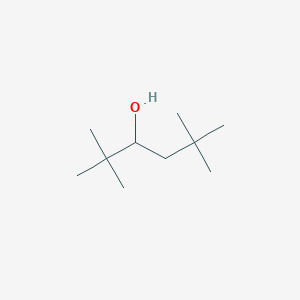
2,2,5,5-Tetramethyl-3-hexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-3-hexanol is an organic compound with the molecular formula C₁₀H₂₂O and a molecular weight of 158.2811 g/mol . It is a type of alcohol, specifically a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes four methyl groups attached to the hexanol backbone.
Vorbereitungsmethoden
The synthesis of 2,2,5,5-Tetramethyl-3-hexanol can be achieved through various methods. One common synthetic route involves the reaction of tert-butylmagnesium chloride with tert-butylacetyl chloride . This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture. The reaction proceeds as follows:
tert-Butylmagnesium chloride+tert-Butylacetyl chloride→this compound
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,2,5,5-Tetramethyl-3-hexanol undergoes various chemical reactions typical of alcohols. These include:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this alcohol into alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-3-hexanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in studying steric effects in chemical reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is used in the manufacture of various industrial products, including plastics and resins.
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetramethyl-3-hexanol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. The molecular targets and pathways involved vary widely depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,2,5,5-Tetramethyl-3-hexanol can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-hexanol: Similar in structure but with different positions of the methyl groups.
3,3,5,5-Tetramethyl-2-hexanol: Another isomer with variations in the position of the hydroxyl group and methyl groups.
These compounds share similar chemical properties but differ in their reactivity and applications due to the differences in their molecular structures.
Eigenschaften
CAS-Nummer |
55073-86-4 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,2,5,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-9(2,3)7-8(11)10(4,5)6/h8,11H,7H2,1-6H3 |
InChI-Schlüssel |
CFEYPBVKHMZCFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


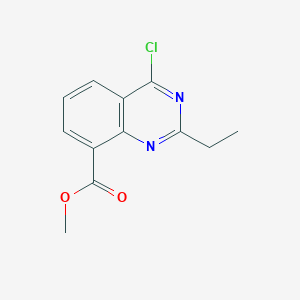
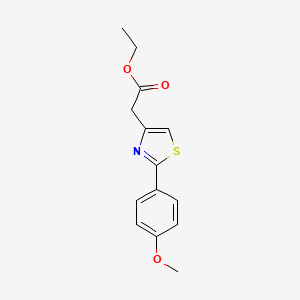
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)
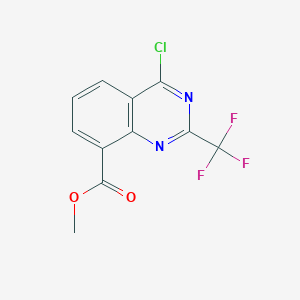
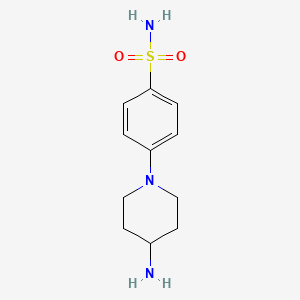


![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)

